molecular formula C15H22N2O4 B2528410 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid CAS No. 1037784-80-7

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid

Cat. No.: B2528410
CAS No.: 1037784-80-7
M. Wt: 294.351
InChI Key: KINPPSXEKPWCRE-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is an organic compound with a complex structure This compound is characterized by the presence of an aniline derivative, a hydroxypropylamino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2,4-dimethylaniline, followed by reduction to form the corresponding amine. This intermediate is then reacted with 3-chloropropanol to introduce the hydroxypropylamino group. The final step involves the condensation of this intermediate with a butanoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropylamino group can yield ketones or aldehydes, while substitution reactions on the aniline ring can introduce various functional groups.

Scientific Research Applications

4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism by which 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aniline derivative may interact with aromatic residues in proteins, affecting their function. The overall pathway involves binding to these targets and modulating their biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid: shares similarities with other aniline derivatives and hydroxypropylamino compounds.

    2,4-Dimethylaniline: A precursor in the synthesis of the target compound.

    3-Hydroxypropylamine: Another precursor used in the synthesis.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,4-dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-4-5-12(11(2)8-10)17-14(19)9-13(15(20)21)16-6-3-7-18/h4-5,8,13,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINPPSXEKPWCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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